[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester
Description
The compound [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester is a tropane alkaloid derivative featuring a bicyclo[3.2.1]octane core. Its structure includes:
- Stereochemistry: The exo,exo configuration at positions 1R and 2 ensures a rigid spatial arrangement critical for receptor interactions.
- Substituents: A 4-methylphenyl group at position 3 and a methyl ester at position 2.
- Pharmacological Relevance: Tropane analogs are often studied for central nervous system (CNS) activity, particularly in neurotransmitter reuptake inhibition (e.g., serotonin or dopamine transporters) .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-10-3-5-11(6-4-10)13-9-12-7-8-14(17-12)15(13)16(18)19-2/h3-6,12-15,17H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
YUMUSCBAOZYAIX-YJNKXOJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester typically involves the use of tropinone derivatives. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, it is studied for its potential interactions with biological molecules, including enzymes and receptors. Its structure allows it to bind to specific targets, making it useful in biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects
Industry
In industry, it is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aryl Substituents
Compound 1 : Methyl 3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences : Replaces the 4-methylphenyl group with a 4-iodophenyl moiety.
- Impact :
- Molecular Weight : Increases to 371.04 g/mol (vs. 259.34 g/mol for the target) due to iodine’s atomic mass .
- Electronic Effects : Iodine’s electron-withdrawing nature may alter binding affinity in hydrophobic pockets.
- Applications : Heavy atoms like iodine are useful in radiolabeling for imaging studies.
Compound 2 : Methyl 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences : Substitutes the 4-methylphenyl group with a bis(4-fluorophenyl)methoxy group.
- Steric Effects: The bulky substituent may reduce binding to compact receptor sites.
Ester Group Modifications
Compound 3 : Ethyl-[1R-(exo,exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences : Ethyl ester replaces the methyl ester; benzoyloxy substitutes the 4-methylphenyl.
- Impact: Metabolic Stability: Ethyl esters are generally more resistant to hydrolysis than methyl esters, prolonging half-life .
Azabicyclo Nitrogen Substitutions
Compound 4 : Methyl 3-(4-Fluorophenyl)-8-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Key Differences : Allyl (prop-2-en-1-yl) group replaces the methyl group on the azabicyclo nitrogen.
- Stereoelectronic Effects: Alters nitrogen’s lone pair availability, modulating receptor interactions.
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound [1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester , also known as methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate , is a bicyclic compound with potential pharmacological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 259.34 g/mol
- CAS Number : 188680-62-8
- IUPAC Name : Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. It acts as a selective inhibitor of certain receptors and enzymes involved in neurotransmission:
- Cholinergic Activity : It has been observed to modulate acetylcholine receptors, potentially enhancing cognitive functions and memory.
- Dopaminergic Activity : The compound may influence dopamine pathways, which are crucial in mood regulation and motor control.
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Cholinergic Modulation | Enhances acetylcholine receptor activity leading to improved cognition |
| Dopaminergic Modulation | Influences dopamine levels affecting mood and motor functions |
| Antinociceptive Effects | Exhibits pain-relieving properties in animal models |
Study 1: Cognitive Enhancement
A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The results suggested enhanced cholinergic activity as the underlying mechanism.
Study 2: Pain Relief
In a controlled trial involving neuropathic pain models, the compound exhibited notable antinociceptive effects. The study indicated that the compound could serve as a potential analgesic agent due to its ability to modulate pain pathways effectively.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
